Aprepitant-M3 Metabolite
Aprepitant-M3 Metabolite
An active metabolite of Aprepitant.
Brand Name:
Vulcanchem
CAS No.:
419574-04-2
VCID:
VC20812717
InChI:
InChI=1S/C20H16F7NO3/c1-10(12-6-13(19(22,23)24)8-14(7-12)20(25,26)27)31-18-17(28-16(29)9-30-18)11-2-4-15(21)5-3-11/h2-8,10,17-18H,9H2,1H3,(H,28,29)/t10-,17+,18-/m1/s1
SMILES:
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NC(=O)CO2)C3=CC=C(C=C3)F
Molecular Formula:
C20H16F7NO3
Molecular Weight:
451.3 g/mol
Aprepitant-M3 Metabolite
CAS No.: 419574-04-2
Cat. No.: VC20812717
Molecular Formula: C20H16F7NO3
Molecular Weight: 451.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | An active metabolite of Aprepitant. |
|---|---|
| CAS No. | 419574-04-2 |
| Molecular Formula | C20H16F7NO3 |
| Molecular Weight | 451.3 g/mol |
| IUPAC Name | (5S,6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one |
| Standard InChI | InChI=1S/C20H16F7NO3/c1-10(12-6-13(19(22,23)24)8-14(7-12)20(25,26)27)31-18-17(28-16(29)9-30-18)11-2-4-15(21)5-3-11/h2-8,10,17-18H,9H2,1H3,(H,28,29)/t10-,17+,18-/m1/s1 |
| Standard InChI Key | UISOBKKSNVFVOF-KTTLUUMZSA-N |
| Isomeric SMILES | C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NC(=O)CO2)C3=CC=C(C=C3)F |
| SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NC(=O)CO2)C3=CC=C(C=C3)F |
| Canonical SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NC(=O)CO2)C3=CC=C(C=C3)F |
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